molecular formula C8H7BrO2 B1273154 2-Bromo-3-methylbenzoic acid CAS No. 53663-39-1

2-Bromo-3-methylbenzoic acid

Cat. No. B1273154
CAS RN: 53663-39-1
M. Wt: 215.04 g/mol
InChI Key: LSRTWJCYIWGKCQ-UHFFFAOYSA-N
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Description

2-Bromo-3-methylbenzoic acid is a compound that has been studied for its various chemical properties and potential applications in synthesis and material science. The compound is a halogenated benzoic acid derivative, which is known for its role as an intermediate in organic synthesis and its involvement in the formation of more complex chemical structures .

Synthesis Analysis

The synthesis of 2-Bromo-3-methylbenzoic acid can be achieved through the oxidation of 2-bromo-m-xylene using aqueous sodium dichromate under carbon dioxide pressure, which yields 2-bromoisophthalic acid. Further bromination followed by Sommelet oxidation to aldehyde and subsequent potassium permanganate oxidation results in the isolation of 2-Bromo-3-methylbenzoic acid with a 42% yield . Additionally, 2-Bromo-3-methylbenzoic acid can be used as a building block in the construction of various spiro compounds through a two-step synthesis involving free radical reactions .

Molecular Structure Analysis

The molecular structure of 2-Bromo-3-methylbenzoic acid is characterized by the presence of a bromine atom and a methyl group attached to a benzoic acid core. The presence of these substituents influences the physical and chemical properties of the molecule. For instance, the crystal structure of a closely related compound, 2-bromoacetoxybenzoic acid, shows a twist in the carboxylic acid moiety out of the plane of the aromatic ring, which is a common feature in halogenated benzoic acids .

Chemical Reactions Analysis

2-Bromo-3-methylbenzoic acid can participate in various chemical reactions due to the presence of reactive functional groups. It can be used in regioselective bromocyclization reactions to synthesize heterocycles such as 3-(bromomethylene)isobenzofuran-1(3H)-ones . The bromine atom in the compound also allows for further functionalization through palladium-catalyzed cross-coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-3-methylbenzoic acid and its derivatives have been extensively studied. The thermodynamics of sublimation, fusion, vaporization, and solubility of halogenbenzoic acids, including 2-Bromo-3-methylbenzoic acid, have been analyzed. The temperature dependence of vapor pressures and melting temperatures, as well as enthalpies of fusion and sublimation, were measured, providing insights into the specific interactions in the liquid and crystal phases of these compounds . The solubility of 2-Bromo-3-methylbenzoic acid can be estimated based on structure-property correlations with sublimation pressures and enthalpies .

Scientific Research Applications

  • Summary of the Application: 2-Bromo-3-methylbenzoic acid is a disubstituted benzoic acid used in the preparation of various biologically active compounds . These compounds include α-2 adrenoceptor agonists, Smoothened receptor antagonists, and HIV-1 entry inhibitors .
  • Results or Outcomes: The results or outcomes would also depend on the specific biologically active compound being synthesized. The compounds synthesized using 2-Bromo-3-methylbenzoic acid are used as α-2 adrenoceptor agonists, Smoothened receptor antagonists, and HIV-1 entry inhibitors , which suggests that they have potential applications in treating conditions such as hypertension, cancer, and HIV.

Safety And Hazards

2-Bromo-3-methylbenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, such as chemical impermeable gloves, is advised .

Future Directions

2-Bromo-3-methylbenzoic acid has been used in the preparation of various biologically active compounds such as α-2 adrenoceptor agonists, Smoothened receptor antagonists, and HIV-1 entry inhibitors . This suggests potential future directions in the development of new pharmaceuticals.

properties

IUPAC Name

2-bromo-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRTWJCYIWGKCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370813
Record name 2-Bromo-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-methylbenzoic acid

CAS RN

53663-39-1
Record name 2-Bromo-3-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53663-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
S Miyano, H Fukushima, H Inagawa… - Bulletin of the Chemical …, 1986 - journal.csj.jp
… (58%), while NBS-bromination of 1 followed by Sommelet oxidation to aldehyde and then potassium permanganate oxidation enabled the isolation of 2-bromo-3-methylbenzoic acid in …
Number of citations: 22 www.journal.csj.jp
JF Bunnett, MM Rauhut - Organic Syntheses, 2003 - Wiley Online Library
bromo‐3‐methylbenzoic acid intermediate: 2‐bromo‐4‐nitrotoluene solvent: 500 ml. of petroleum ether product: 2‐bromo‐3‐methylbenzoic acid
Number of citations: 0 onlinelibrary.wiley.com
Y Li, B Pan, X He, W Xia, Y Zhang… - Beilstein Journal of …, 2020 - beilstein-journals.org
… Method A: To a stirred solution of 2-bromo-3-methylbenzoic acid (2.0 g, 1.0 equiv) in DMF (0.05 equiv), oxalyl chloride (1.5 equiv) was added in DCM (20 mL) at 0 C. After the addition …
Number of citations: 5 www.beilstein-journals.org
WG Whitehurst, JH Blackwell… - Angewandte Chemie …, 2019 - Wiley Online Library
… While ortho-fluoride and ortho-methoxy derivatives could be obtained in moderate yields (4 j, 4 k), 2-bromo-3-methylbenzoic acid gave no reactivity. Finally, 2-bromo-4,5-…
Number of citations: 35 onlinelibrary.wiley.com
C Wolf, S Liu, X Mei, AT August… - The Journal of organic …, 2006 - ACS Publications
… Coupling of aniline and 2-bromo-3-methylbenzoic acid, 37, gave N-phenyl-3-methylanthranilic acid, 38, in 58% yield (entry 19). Noteworthy is that the formation of 35 in only 24% yield …
Number of citations: 109 pubs.acs.org
K Saito, T Xu, H Ishikita - The Journal of Physical Chemistry B, 2022 - ACS Publications
Identifying the pK a values of aspartic acid (Asp) and glutamic acid (Glu) in active sites is essential for understanding enzyme reaction mechanisms. In this study, we investigated the …
Number of citations: 7 pubs.acs.org
MJ Gaunt, W Whitehurst, JH Blackwell, G Hermann - 2019 - repository.cam.ac.uk
… While orthofluoride and -methoxy derivatives could be obtained in moderate yields (4j, 4k), 2-bromo-3-methylbenzoic acid gave no reactivity. Finally, 2-bromo-4,5-dimethoxybenzoic …
Number of citations: 2 www.repository.cam.ac.uk
Y Yang, B Zhou, X Zhu, G Deng, Y Liang, Y Yang - Organic letters, 2018 - ACS Publications
… Nevertheless, the 2-bromo-3-methylbenzoic acid was not a compatible substrate, and no target product was detected (not shown in Scheme 2). The results reveal that the steric …
Number of citations: 54 pubs.acs.org
T Ikai, K Kimura, K Maeda, S Kanoh - Reactive and Functional Polymers, 2014 - Elsevier
… 2-Bromobenzoyl chloride, 2-bromo-3-methylbenzoic acid, 4-methoxyphenyl isocyanate, m-tolyl isocyanate, p-tolyl isocyanate, and phenyl isocyanate were from Tokyo Kasei (Tokyo, …
Number of citations: 7 www.sciencedirect.com
JS Zhang, X Liu, J Weng, YQ Guo, QJ Li… - Organic Chemistry …, 2017 - pubs.rsc.org
… 2-Bromo-6-iodo-3-methylbenzoic acid 17 was derived from commercially available 2-bromo-3-methylbenzoic acid by Pd II -catalyzed C–H activation. 17 was methylated with methyl …
Number of citations: 34 pubs.rsc.org

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